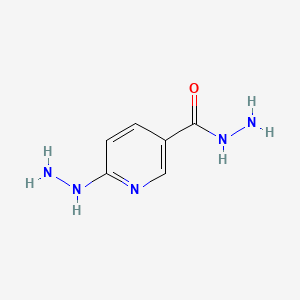
6-Hydrazinonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinonicotinohydrazide is a biochemical used for proteomics research . It has a molecular formula of C6H9N5O and a molecular weight of 167.17 .
Synthesis Analysis
6-Hydrazinonicotinic acid hydrazide serves as a useful precursor for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones . The structure of this compound contains two nucleophilic centers: a hydrazine and a hydrazide moiety, which have differentiated reactivity towards electrophiles .Molecular Structure Analysis
The molecular structure of 6-Hydrazinonicotinohydrazide is represented by the formula C6H9N5O . For a more detailed analysis of the molecular structure, tools like “What is This?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .科学的研究の応用
Tumor Targeted Theranostic Agents
Research has explored the development of tumor-targeted theranostic agents using derivatives of 6-Hydrazinonicotinamide (HYNIC). These derivatives are designed for conjugation with tumor-targeting peptides, such as Tyr3-octreotate and cyclic-RGD, for use in diagnostic imaging and radiotherapy. The coordination chemistry between technetium and rhenium, facilitated by HYNIC derivatives, offers a promising avenue for creating dual-purpose agents for both tumor imaging and therapy (North et al., 2017).
Radiopharmaceuticals
The stability of hydrazones derived from 6-Hydrazinonicotinyl-modified cyclic peptides has been studied for the preparation of radiopharmaceuticals. This research aimed at protecting the hydrazine moiety from degradation during the manufacturing process, thereby enhancing the efficacy of radiolabeled compounds for diagnostic purposes. This advancement helps in protecting active moieties and ensuring their reactivity for successful radiolabeling with technetium-99m (Harris et al., 1999).
Anticancer Agents
Several studies have synthesized and evaluated HYNIC analogues and related compounds for their potential as anticancer agents. For instance, the synthesis of heterocyclic carbohydrazides and their evaluation against various cancer cell lines highlighted the potential of these compounds in cancer therapy. Preliminary tests indicated activity against leukemia cell lines, suggesting a promising area for future research and development of novel anticancer therapies (Mansour et al., 2003).
Antitubercular Activity
Research into nicotinic acid hydrazides has uncovered compounds with significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This includes the synthesis of specific hydrazides showing remarkable activity, highlighting their potential as frameworks for developing more potent antitubercular agents. Such studies are crucial for addressing the global challenge of tuberculosis and resistance to existing medications (Eldehna et al., 2015).
Molecular Docking and Screening
A series of novel pyridine and fused pyridine derivatives, starting from hydrazinyl-pyridine carboxylates, have been prepared and subjected to in silico molecular docking screenings. This research explores the potential binding energies of these compounds on target proteins, exhibiting antimicrobial and antioxidant activity. It illustrates the versatile applications of HYNIC derivatives in discovering new therapeutic agents through computational and experimental methods (Flefel et al., 2018).
Corrosion Inhibition
The application of hydrazide derivatives extends into materials science, where a novel hydrazinyl hydrazide derivative has been synthesized and used as a corrosion inhibitor for mild steel in acid solutions. This research demonstrates the multifaceted utility of HYNIC derivatives beyond biomedical applications, offering insights into their potential for protecting metals against corrosion (Abdallah et al., 2016).
特性
IUPAC Name |
6-hydrazinylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-10-5-2-1-4(3-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSFJDLANJZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinonicotinohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

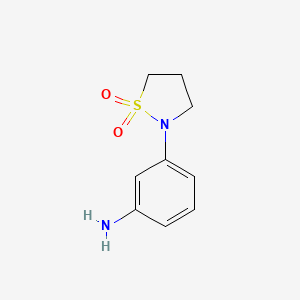
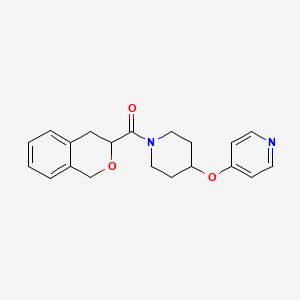
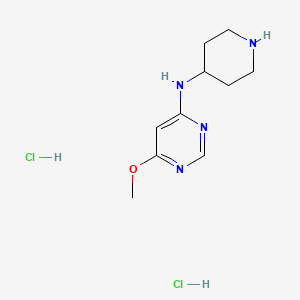
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)

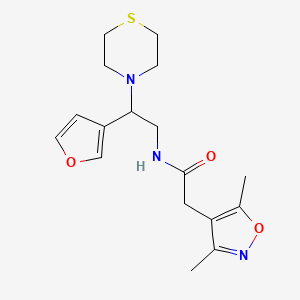
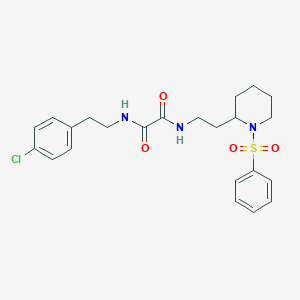
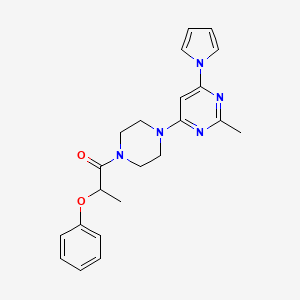
![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)
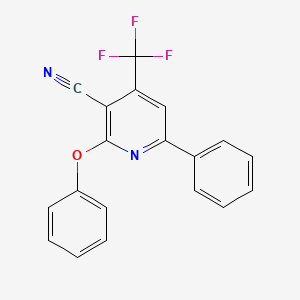
![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)
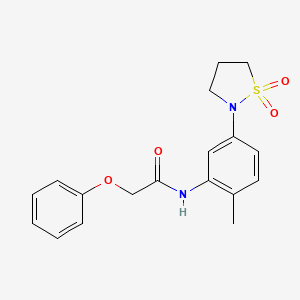
![6-Chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B2827107.png)